Gynuramine

Description

Contextualizing Gynuramine within Natural Product Chemistry

Natural product chemistry is a discipline focused on the isolation, structure elucidation, and study of the chemical compounds produced by living organisms. This compound, as a compound isolated from plants, falls directly under this umbrella. Research in this area often involves exploring biodiversity to discover novel drug leads, isolating and determining the structures of organic natural products, examining their biosynthesis, and evaluating their biochemical effects. ku.edu The study of this compound exemplifies these aspects, focusing on a specific compound derived from a plant source.

Overview of Pyrrolizidine (B1209537) Alkaloids as a Compound Class

This compound belongs to the class of compounds known as pyrrolizidine alkaloids (PAs). PAs are natural secondary metabolites primarily found in plants, though they can also be produced by some bacteria and fungi. researchgate.netmdpi.com Chemically, PAs are typically esters formed from an amino alcohol called a necine base and one or more necic acids. researchgate.netmdpi.com The necine base contains a pyrrolizidine ring system, a bicyclic structure with a nitrogen heteroatom. researchgate.netuva.es PAs are broadly categorized based on the saturation of the double bond at the C-1 and C-2 positions of the necine structure. mdpi.com Unsaturated PAs, such as those of the retronecine, heliotridine, and otonecine (B3428663) types, are of particular interest due to their biological activities. mdpi.com PAs are synthesized by plants as a defense mechanism against herbivores and insects. researchgate.netmdpi.comuva.esmdpi.com

Significance of Gynura Species in Phytochemical Research

The genus Gynura, belonging to the Asteraceae family, is a group of plants native to tropical regions of Southeast Asia, Africa, and Australia. researchgate.netsci-hub.se Gynura species have a history of use in traditional medicine for various ailments. researchgate.netsci-hub.se Phytochemical investigations of Gynura species have revealed a diverse array of chemical constituents, including not only pyrrolizidine alkaloids but also phenolic compounds, flavonoids, terpenoids, steroids, and others. researchgate.netsci-hub.seijcrt.orgresearchgate.net This chemical richness makes Gynura a significant genus in phytochemical research, as it represents a potential source of novel bioactive compounds. researchgate.netresearchgate.net Studies on Gynura species aim to identify and characterize these compounds, providing a scientific basis for their traditional uses and exploring their potential applications. sci-hub.seresearchgate.net

Rationale for Comprehensive Research on this compound

The rationale for conducting comprehensive research on this compound stems from its identification as a pyrrolizidine alkaloid found in Gynura species. capes.gov.bringentaconnect.com A research rationale provides the justification for undertaking a study, highlighting its importance and the gaps in existing knowledge it aims to address. mwediting.comcwauthors.commindthegraph.com Given that Gynura species are phytochemically diverse and have traditional uses, the isolation and characterization of specific compounds like this compound are crucial for understanding the plants' properties. researchgate.netsci-hub.seresearchgate.net Comprehensive research on this compound contributes to the broader understanding of the natural products present in Gynura and the class of pyrrolizidine alkaloids. It involves detailed chemical analysis to determine its structure and properties, and potentially investigating its presence and concentration in different Gynura species or under varying conditions. Such research is essential to build upon existing knowledge and fill gaps regarding the specific chemical profile of Gynura and its individual constituents. mwediting.comcwauthors.commindthegraph.comeditage.com

Table 1: Selected Phytochemicals Identified in Gynura Species (This table is intended to be interactive in a digital format, allowing for sorting and filtering)

| Compound Class | Examples of Compounds Found in Gynura Species |

| Pyrrolizidine Alkaloids | This compound, Acetylthis compound, Integerrimine (B1671999), Usaramine, Senecionine (B1681732), Acetylseneciphylline |

| Phenolic Compounds | Chlorogenic acid, 3,5-dicaffeoylquinic acid, Syringic acid, Vanillin, Syringaldehyde |

| Flavonoids | Quercetin, Kaempferol, Rutin, Kaempferol-3-O-β-D-glucopyranoside, Quercetin-3-O-rutinoside, Kaempferol-3,7-di-O-β-D-glucopyranoside, Astragalinin |

| Terpenoids | Loliolide, Neophytadiene, various mono- and sesquiterpenes |

| Steroids | β-Sitosterol, Stigmasterol, Schottenol, β-Sitosterol 3-O-β-D-glucopyranoside |

| Others | Cerebrosides, Aliphatics, Norisoprenoids, Oligosaccharides, Polysaccharides, Proteins, N,N-dimethylanthranilic acid, Dehydrovomifoliol, Montanic acid |

Note: This table is based on findings from various studies on different Gynura species. researchgate.netsci-hub.seijcrt.orgresearchgate.netresearchgate.netknapsackfamily.com

Table 2: this compound Chemical Information (This table is intended to be interactive in a digital format)

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₅NO₆ | ChemFaces chemfaces.com, Cheméo chemeo.com |

| Molecular Weight | 351.16818754 g/mol | KNApSAcK knapsackfamily.com |

| Exact Mass | 351.1682 | CAS Common Chemistry biodeep.cn |

| CAS Number | 85611-43-4 | ChemFaces chemfaces.com, KNApSAcK knapsackfamily.com |

| Source Plant | Gynura scandens O. Hoffm. | InChem.org inchem.org, Ingenta Connect ingentaconnect.com, ResearchGate researchgate.net |

Detailed Research Findings:

Research on this compound has primarily focused on its isolation and structural characterization from Gynura species. This compound, along with acetylthis compound, was isolated from Gynura scandens and their structures determined using spectroscopic methods. researchgate.netcapes.gov.bringentaconnect.com The presence of this compound has been noted in the context of the pyrrolizidine alkaloid content of Gynura plants. ingentaconnect.commsu.ac.th Studies investigating the phytochemical composition of various Gynura species, including Gynura procumbens, Gynura bicolor, and Gynura divaricata, have identified a wide range of compounds, with alkaloids, including PAs like this compound, being among them. researchgate.netsci-hub.seijcrt.orgresearchgate.netresearchgate.net The isolation process typically involves extraction from plant material followed by chromatographic techniques to purify the individual compounds. researchgate.netnih.gov Spectroscopic methods, such as NMR and MS, are then employed for structural elucidation. researchgate.netnih.gov

While the presence and chemical structure of this compound have been established through isolation studies, detailed research findings regarding its specific properties or activities, beyond its classification as a pyrrolizidine alkaloid found in Gynura, are subjects of ongoing scientific inquiry.

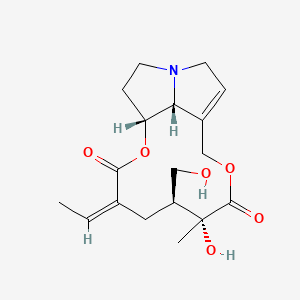

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4Z,6S,7R,17R)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3-/t13-,14+,15+,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKRSUITGOSAJK-WXVZNDRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Sourcing, and Isolation Methodologies of Gynuramine

Advanced Extraction Techniques for Gynuramine from Biological Matrices

Extracting natural compounds like this compound from plant material is a critical initial step in their study and involves separating the desired compounds from the complex biological matrix. The choice of extraction method depends on the nature of the plant material, the target compound's properties (such as solubility and polarity), and factors like temperature and solvent-to-sample ratio. nih.gov

Solvent-based extraction is a common approach for isolating compounds from plant matrices. This involves using a suitable solvent or mixture of solvents to dissolve the target compounds from the plant material. nih.govphiladelphia.edu.jogoogle.com The principle relies on the selective solubility of compounds in different solvents. philadelphia.edu.jogoogle.com

Various solvent-based techniques are employed, including maceration, percolation, infusion, and Soxhlet extraction. nih.govphiladelphia.edu.jo Maceration involves soaking the plant material in a solvent for a period to allow the soluble constituents to dissolve. nih.govphiladelphia.edu.jo Percolation involves the slow passage of a solvent through a column of plant material. philadelphia.edu.jo Soxhlet extraction is a continuous process where the solvent is repeatedly cycled through the plant material. nih.gov

For the extraction of alkaloids, which include this compound, organic solvents such as chloroform, dichloromethane, ethyl acetate, methanol, and ethanol (B145695) are commonly used. researchgate.netchemfaces.comchemfaces.com The polarity of the solvent or solvent mixture is often adjusted to optimize the extraction of the target compounds. tsijournals.comresearchgate.net For instance, mixtures of polar organic solvents with water are frequently used for extracting polar compounds. tsijournals.com The efficiency of solvent extraction can also be influenced by sample preparation methods like drying. msu.ac.thresearchgate.net

Solid-Phase Extraction (SPE) is a widely used sample preparation technique in natural product chemistry, often employed prior to chromatographic analysis. sigmaaldrich.comscioninstruments.comscharlab.com SPE is designed to isolate and purify analytes from a liquid sample by selectively retaining them on a solid stationary phase. sigmaaldrich.comscharlab.com This technique helps to remove interfering compounds from the sample matrix, reduce complexity, and can also be used to concentrate the analytes of interest. sigmaaldrich.comscioninstruments.comthermofisher.com

The SPE process typically involves several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analytes. scioninstruments.comscharlab.comyoutube.com The selection of the appropriate sorbent material and elution solvent is crucial and depends on the chemical properties of the analyte, such as polarity, ionic properties, and functional groups. scioninstruments.com Various types of sorbents are available, including non-polar, polar, ion exchange, and mixed-mode phases. scioninstruments.com

While the search results confirm that SPE is a standard technique for sample preparation in the analysis of compounds from biological matrices, including alkaloids researchgate.net, specific details regarding the optimized SPE protocols specifically for this compound were not extensively provided. However, the general principles of SPE, involving the careful selection of sorbent and solvents based on the analyte's properties, would be applied for the purification of this compound extracts. Pre-treatment of the sample, such as adjusting pH or removing particulates, is also an important step before applying the sample to the SPE column. scioninstruments.comthermofisher.com

Chromatographic Separation Methodologies for this compound Isolation

Chromatographic techniques are essential for the separation and isolation of individual compounds from complex plant extracts, including this compound. nih.govbioanalysis-zone.comuomustansiriyah.edu.iq These methods exploit the differences in how compounds interact with a stationary phase and a mobile phase to achieve separation. bioanalysis-zone.com

Various chromatographic methods can be applied, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). nih.govsigmaaldrich.combioanalysis-zone.com These techniques are used for both analytical purposes (identifying and quantifying compounds) and preparative purposes (isolating pure compounds). sigmaaldrich.combioanalysis-zone.com

For the separation of alkaloids, techniques like partition chromatography and adsorption chromatography have been historically significant. uomustansiriyah.edu.iq Modern approaches frequently utilize HPLC with various stationary phases (e.g., reversed-phase, ion-exchange) and mobile phases tailored to the properties of the target alkaloids. sigmaaldrich.comnih.gov The choice of chromatographic method and parameters (e.g., stationary phase, mobile phase composition, flow rate) is optimized to achieve effective separation of this compound from other co-extracted compounds. nih.govnih.gov

While specific detailed chromatographic protocols solely for this compound isolation were not found in the provided snippets, the general application of these techniques for separating alkaloids and other plant secondary metabolites is well-established. researchgate.netresearchgate.netnih.govbioanalysis-zone.comuomustansiriyah.edu.iqnih.gov The isolation of compounds like acetylthis compound alongside this compound suggests that chromatographic methods capable of separating closely related alkaloids are employed. msu.ac.thebi.ac.ukchemfaces.com

High-Performance Liquid Chromatography (HPLC) Techniques for this compound Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of pyrrolizidine (B1209537) alkaloids, including this compound. inchem.orgresearchgate.net HPLC offers high resolution and can be effective in separating closely related isomers, which can be challenging with other methods. core.ac.uk

For the purification of pyrrolizidine alkaloids, analytical or preparative scale HPLC has been described in various studies. inchem.org UV detectors are commonly employed in the HPLC analysis of these compounds. inchem.org The success of HPLC in purifying various compounds, including natural products and synthetic oligonucleotides, is attributed to the possibility of using columns packed with particles of different sizes, geometries, and functionalization, operated under various elution conditions. chromatographyonline.comthermofisher.comnih.govhplc.eu

In reversed-phase HPLC, which is commonly used for purification, hydrophobicity is utilized to isolate compounds. thermofisher.comnih.gov While preparative reversed-phase HPLC can be effective, its success on a very small scale for some compounds is noted due to limited solubility in water-based solvents. chromatographyonline.com Normal-phase HPLC and supercritical fluid chromatography (SFC) are considered valuable alternatives. chromatographyonline.com The choice of stationary phase and mobile phase composition is critical for achieving effective separation. For instance, reversed-phase HPLC often utilizes a gradient of acetonitrile (B52724) in a buffer. ox.ac.uk

Data regarding specific HPLC parameters used directly for this compound purification are limited in the provided context, but the general principles and applications of HPLC for pyrrolizidine alkaloids and natural products are well-established.

Gas Chromatography (GC) Applications in this compound Isolation

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful analytical technique applied in the study and identification of pyrrolizidine alkaloids. inchem.orgcore.ac.ukresearchgate.net GC is suitable for separating and analyzing compounds that can be vaporized without decomposition. organomation.com

While GC is primarily an analytical technique used for separating, characterizing, and quantifying alkaloids present in a mixture, it can also play a role in the isolation process by providing crucial information about the components of an extract before preparative separation. inchem.org The success of separation in some extraction attempts has been measured using capillary gas chromatography. core.ac.uk GC-MS data can facilitate the identification of known pyrrolizidines. core.ac.ukresearchgate.net

For effective GC analysis, proper sample preparation, including extraction and purification steps to remove impurities, is essential. organomation.comresearchgate.net The use of high-purity carrier gas and regular maintenance of the GC system, such as replacing gas purifier packing and injection liners, are important for optimal performance and to avoid ghost peaks or contamination. drawellanalytical.comchromatographyonline.com

Specific applications of GC solely for the isolation of this compound are not explicitly detailed in the provided information, but its role in the analytical workflow supporting isolation efforts is evident.

Countercurrent Chromatography and Other Preparative Techniques for this compound

Countercurrent Chromatography (CCC), including high-speed countercurrent chromatography (HSCCC), is a liquid-liquid partition chromatography technique used for the separation and isolation of compounds from natural extracts. ua.ptaocs.orgmdpi.com A key advantage of CCC is the absence of a solid support matrix, which eliminates issues like irreversible adsorption and sample loss often encountered in solid-phase chromatography. mdpi.com

CCC separates compounds based on their distribution between two immiscible liquid phases. aocs.org One phase is held stationary while the other moves through a coiled tube, facilitating thousands of liquid-liquid partitioning steps. aocs.org This technique offers high sample capacity and relatively low solvent consumption compared to some other preparative methods. aocs.org

This compound has been mentioned in the context of separation using countercurrent chromatography. biocrick.com Droplet countercurrent chromatography has been used in the separation of other pyrrolizidine alkaloids like senecionine (B1681732) and integerrimine (B1671999) from Senecio species. core.ac.ukebi.ac.uk The selection of an appropriate biphasic solvent system is crucial for successful CCC separation, depending on the polarity of the analytes. ua.ptaocs.org

Other preparative techniques mentioned in the context of isolating compounds from Gynura species or other plant extracts include preparative paper chromatography researchgate.net and various forms of column chromatography over stationary phases like silica (B1680970) gel or MCI gel. researchgate.net These methods are often used in sequence with initial extraction and potentially followed by techniques like HPLC for final purification. researchgate.net

Data Table: Plant Sources of this compound

| Plant Species | Family | Reference |

| Gynura scandens O. Hoffm. | Asteraceae | ingentaconnect.commsu.ac.thinchem.org |

Structural Elucidation of Gynuramine: Methodological Perspectives

Spectroscopic Approaches for Gynuramine Structure Determination

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation, providing profound insights into the connectivity of a molecule by analyzing its fragmentation patterns. In this technique, a precursor ion—typically the protonated molecule [M+H]⁺ of this compound—is selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation of pyrrolizidine (B1209537) alkaloids (PAs) is highly characteristic and provides structural clues about the necine base and the ester side chains. pcom.edumjcce.org.mk For a hypothetical this compound molecule, which is presumed to be an unsaturated PA, characteristic product ions at m/z 120 and m/z 138 would be expected. pcom.edulcms.cz These ions are indicative of the retronecine-type necine base, a common structural core in this class of alkaloids. mjcce.org.mk Further fragmentation can reveal the nature of the ester groups through neutral losses. For example, the loss of water (H₂O) or carbon monoxide (CO) from the ester side chain generates specific product ions that help map the structure. mjcce.org.mk

By systematically analyzing these fragmentation pathways, a detailed picture of the this compound molecule can be assembled.

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical this compound Precursor Ion ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

| 352.17 | 334.16 | 18 | Loss of H₂O from the ester side chain |

| 352.17 | 292.15 | 60 | Loss of acetic acid moiety |

| 352.17 | 220.11 | 132 | Cleavage of the complete ester side chain |

| 352.17 | 138.07 | 214 | Characteristic fragment of the necine base |

| 352.17 | 120.06 | 232 | Characteristic fragment of the necine base after H₂O loss |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, many complex natural products, including alkaloids like this compound, are non-volatile due to their polarity and high molecular weight, making them unsuitable for direct GC-MS analysis. nih.govnih.gov To overcome this limitation, chemical derivatization is employed to convert the non-volatile analyte into a thermally stable and volatile derivative.

For this compound, which likely possesses hydroxyl (-OH) groups within its structure, a common derivatization strategy is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups. This process reduces the polarity of the molecule and increases its volatility, allowing it to be analyzed by GC-MS. researchgate.net The resulting mass spectrum of the this compound-TMS derivative would provide a distinct fragmentation pattern, which, when combined with the gas chromatographic retention time, serves as a reliable method for its identification and quantification in complex mixtures.

Chiroptical Spectroscopy in this compound Stereochemistry Elucidation

Many natural products, including this compound, are chiral and can exist as multiple stereoisomers. Since different stereoisomers can have vastly different biological activities, determining the precise three-dimensional arrangement of atoms, or absolute configuration, is critical. Chiroptical spectroscopy provides this essential information.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular dichroism (CD) spectroscopy is a premier method for determining the absolute configuration of chiral molecules in solution. rsc.orgmtoz-biolabs.com The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. mtoz-biolabs.com

The process for this compound involves experimentally measuring its CD spectrum. Concurrently, quantum chemical calculations are used to predict the theoretical CD spectra for all possible stereoisomers of the proposed structure. acs.orgnih.gov The experimental spectrum is then compared to the calculated spectra. If the experimental spectrum matches the calculated spectrum for a specific isomer (e.g., the (2R, 7S)-isomer), its absolute configuration is confirmed. A mirror-image match indicates that the true configuration is that of the enantiomer (e.g., the (2S, 7R)-isomer). This combination of experimental measurement and theoretical calculation is a powerful approach for unambiguous stereochemical assignment. acs.org

Optical Rotatory Dispersion (ORD) in this compound Stereochemical Assignments

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in optical rotation of a substance as a function of the wavelength of light. wikipedia.orgslideshare.net ORD is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the carbonyl groups often found in alkaloid structures.

The key feature in an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band. slideshare.net The shape and sign (positive or negative) of the Cotton effect curve are directly related to the stereochemistry of the chiral centers near the chromophore. scispace.com For this compound, the ORD curve would be analyzed to identify Cotton effects associated with its chromophores. The nature of these effects provides critical data that complements CD spectroscopy, helping to confirm stereochemical assignments and providing a deeper understanding of the molecule's three-dimensional structure. leidenuniv.nl

Computational Methods in Support of this compound Structural Elucidation

Modern structural elucidation relies heavily on the synergy between experimental data and computational chemistry. Quantum chemical calculations have become an essential tool for predicting spectroscopic properties and confirming complex molecular structures. yukiozaki.comrsc.org

Quantum Chemical Calculations for Spectroscopic Data Prediction (e.g., NMR, CD)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for the creation of accurate three-dimensional models of potential isomers of this compound. nih.govresearchgate.net From these optimized geometries, various spectroscopic properties can be predicted with a high degree of accuracy. researchgate.netmdpi.com

For instance, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental values to validate the proposed planar structure. More importantly for stereochemistry, the entire CD spectrum can be calculated for a specific stereoisomer of this compound. acs.org This calculated spectrum represents a unique fingerprint for that specific 3D arrangement. By comparing the predicted CD spectrum with the experimentally measured one, the absolute configuration of this compound can be assigned with high confidence. acs.org This approach, which integrates experimental spectroscopy with theoretical predictions, is now a gold standard in natural product chemistry for resolving complex structural and stereochemical challenges.

Table 2: Comparison of Experimental Data with Quantum Chemical Predictions for this compound

| Spectroscopic Parameter | Experimental Value | Predicted Value for Isomer A | Predicted Value for Isomer B | Conclusion |

| ¹³C NMR Shift (C-5) | 72.4 ppm | 72.1 ppm | 78.5 ppm | Structure consistent with Isomer A |

| ¹H NMR Shift (H-7) | 4.15 ppm | 4.12 ppm | 3.85 ppm | Structure consistent with Isomer A |

| CD Cotton Effect at 220 nm | Positive | Positive | Negative | Absolute configuration matches Isomer A |

| Specific Rotation [α]D | +15.2° | +14.8° | -15.1° | Absolute configuration matches Isomer A |

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling and conformational analysis are computational techniques used to predict the three-dimensional structure and dynamic behavior of a molecule. These methods are crucial for understanding a molecule's physical and chemical properties, as well as its potential biological activity.

For a pyrrolizidine alkaloid like this compound, conformational analysis would focus on the flexibility of the fused ring system and the orientation of its substituent groups. The conformation of the necine base, a core component of pyrrolizidine alkaloids, is of particular interest as it can influence the molecule's reactivity and interaction with biological targets. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations could provide insights into the most stable conformations of this compound, its bond lengths, bond angles, and torsional angles.

A search of the scientific literature did not yield any specific studies focused on the molecular modeling or conformational analysis of this compound. While there is research on the computational analysis of pyrrolizidine alkaloids as a chemical class, specific findings related to this compound, such as its predicted lowest energy conformers or its molecular electrostatic potential map, are not available. Consequently, the generation of data tables detailing these computational findings is not feasible.

Biosynthesis and Chemical Synthesis of Gynuramine

Elucidating the Biosynthetic Pathway of Gynuramine

The biosynthesis of pyrrolizidine (B1209537) alkaloids (PAs), a class of compounds to which a hypothetical "this compound" might belong, is a complex process that has been the subject of extensive research. Elucidating the specific pathway for a novel compound would involve a multi-faceted approach combining precursor feeding studies, enzyme characterization, and genetic analysis.

Precursor Incorporation Studies in Gynura Species

To identify the building blocks of this compound, precursor incorporation studies would be essential. This technique involves feeding isotopically labeled compounds (e.g., using ¹³C or ¹⁴C) to Gynura plants or cell cultures and then tracking the incorporation of these labels into the final this compound molecule.

Expected precursors for pyrrolizidine alkaloids are derived from amino acids. The necine base portion of PAs typically originates from polyamines like putrescine or spermidine, which are themselves derived from arginine and ornithine. The necic acid component is generally formed from other common amino acids such as isoleucine, leucine, or valine. By analyzing the position of the isotopic labels in the isolated this compound, researchers could definitively trace its molecular origins.

Table 1: Potential Precursors for a Pyrrolizidine Alkaloid Biosynthesis

| Precursor Molecule | Biosynthetic Contribution |

|---|---|

| L-Arginine | Source of the necine base via putrescine |

| L-Ornithine | Alternative source of the necine base via putrescine |

| L-Isoleucine | Potential source for the necic acid moiety |

Enzymatic Characterization of this compound Biosynthesis (e.g., Pyrrolizidine Alkaloid Pathway)

The biosynthesis of PAs is catalyzed by a series of specialized enzymes. The key initial step is the action of homospermidine synthase (HSS), which catalyzes the NAD⁺-dependent oxidative condensation of two molecules of putrescine to form homospermidine. This is the first committed step in the formation of the pyrrolizidine ring system.

Subsequent steps would involve a cascade of enzymatic reactions including oxidation, cyclization, and esterification to form the final complex structure. Characterizing these enzymes would involve isolating proteins from Gynura species and performing in vitro assays with potential substrates to determine their specific function in the this compound pathway. Enzymes like monooxygenases, reductases, and acyltransferases would be prime candidates for investigation.

Molecular Genetics of Biosynthetic Enzymes

Identifying the genes that encode the biosynthetic enzymes is crucial for a complete understanding of the pathway. nih.gov This is typically achieved through transcriptomic analysis (RNA-seq) of Gynura tissues that are actively producing the compound. By comparing the gene expression profiles of producing versus non-producing tissues or plants under different conditions, researchers can identify candidate genes. nih.gov

Once candidate genes are identified, their function can be confirmed through various molecular genetics techniques. This includes heterologous expression, where the gene is expressed in a host organism (like E. coli or yeast) to see if the corresponding enzyme produces the expected product. nih.gov Gene silencing or knockout studies in the Gynura plant itself could also be used to confirm the role of a specific gene in the this compound biosynthesis. nih.gov

Synthetic Strategies for this compound and its Analogs

The chemical synthesis of complex natural products like pyrrolizidine alkaloids is a significant challenge in organic chemistry. Strategies can be broadly divided into total synthesis, which builds the molecule from simple starting materials, and semi-synthesis, which modifies a related, more abundant natural product.

De novo Total Synthesis Approaches for this compound

A de novo or total synthesis of this compound would require the development of a multi-step reaction sequence to construct its core structure and install the correct stereochemistry. For related complex alkaloids, synthetic strategies often involve convergent approaches, where different key fragments of the molecule are synthesized separately before being joined together. nih.govyoutube.com

Key chemical reactions that might be employed include:

Asymmetric catalysis: To control the stereochemistry of chiral centers.

Cycloaddition reactions: To form the heterocyclic ring systems.

Cross-coupling reactions: To connect different fragments of the molecule.

Functional group interconversions: To build the required chemical functionality.

The development of a total synthesis allows for the production of the natural product in the laboratory and also provides access to analogs for structure-activity relationship studies. nih.gov

Mechanistic Investigations of Gynuramine S Biological Activities in Preclinical and in Vitro Models

Cellular and Molecular Targets of Gynuramine Action

Understanding the specific cellular and molecular components that this compound interacts with is crucial for elucidating its biological effects. This involves identifying the proteins, receptors, or enzymes that serve as targets for the compound. sinobiological.comtaylorandfrancis.com

Protein-Ligand Interaction Studies (e.g., Molecular Docking, Binding Assays)

Protein-ligand interaction studies, such as molecular docking and binding assays, are employed to investigate how a compound like this compound might interact with target proteins. Molecular docking uses computational methods to predict the binding orientation and affinity of a ligand to a protein. Binding assays, such as equilibrium dialysis or ultrafiltration, are experimental techniques used to quantify the binding of a compound to proteins, including plasma proteins like albumin and alpha-1 acid glycoprotein. fda.govenamine.netmdpi.comresearchgate.net These studies help determine the extent of binding and can provide insights into the compound's distribution and availability to interact with its targets. enamine.netmdpi.com

While the provided search results discuss protein-ligand binding studies in a general context and mention this compound as a pyrrolizidine (B1209537) alkaloid found in Gynura scandens inchem.org, specific detailed data on protein-ligand interaction studies solely for this compound in preclinical or in vitro models were not extensively available within the provided snippets. Some studies focused on the broader Gynura procumbens extract and its constituents' binding to targets like COX-2 and DPPH, identifying compounds such as caffeic acid, kynurenic acid, and chlorogenic acid as having binding affinity. nih.govnih.gov

Identification of Receptor and Enzyme Targets

Identifying the specific receptor and enzyme targets of this compound is key to understanding its mechanism of action. Receptors, such as G protein-coupled receptors (GPCRs) and enzyme-linked receptors, play critical roles in cellular signaling. sinobiological.comtaylorandfrancis.comnih.gov Enzymes are also frequent drug targets, with compounds modulating their activity to exert therapeutic effects. sinobiological.comtaylorandfrancis.com

Research on Gynura procumbens extracts, which may contain this compound, has indicated effects on various enzymes and receptors. For instance, studies have shown inhibition of cytochrome P-450 enzymes (CYP3A4, CYP1A2, and CYP1A1) and stimulation of glutathione-transferase activity, suggesting a role in detoxification pathways. frontiersin.orgnih.govcore.ac.uk Additionally, effects on calcium and potassium channels, as well as direct inhibition of Ang II activity, have been reported in the context of antihypertensive mechanisms. frontiersin.orgnih.gov COX-2 has also been identified as a potential target for compounds within Gynura procumbens extracts, indicating anti-inflammatory activity. nih.govnih.gov While these findings relate to extracts, they provide potential avenues for investigating whether this compound specifically contributes to these observed effects and identifying its direct receptor or enzyme targets.

This compound's Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks of molecular interactions that govern various cellular processes, including growth, differentiation, and response to stimuli. nih.govnih.govthermofisher.com Investigating how this compound modulates these pathways provides insights into its biological activities.

Investigations in Cell Culture Models (e.g., Cancer Cell Lines, Immune Cells)

Cell culture models, including cancer cell lines and immune cells, are widely used in preclinical research to study the effects of compounds on cellular behavior and signaling. gubra.dkoxfordvacmedix.com These models allow for controlled experiments to assess a compound's impact on cell proliferation, survival, migration, and inflammatory responses. oxfordvacmedix.com

Studies using Gynura procumbens extracts have been conducted in various cell lines, including cancer cells (HeLa, HepG2, MCF7) to assess cytostatic effects researchgate.net and immune cells like RAW 264.7 macrophages to investigate anti-inflammatory properties. nih.govnih.gov These studies have demonstrated that components within the extract can influence cellular processes relevant to cancer and inflammation. nih.govnih.govresearchgate.net While direct studies on this compound's effects in specific cell culture models were not prominently detailed in the provided results, the research on the parent plant extract highlights the potential for this compound to exert effects in such systems.

Gene Expression and Proteomic Profiling in Response to this compound

Gene expression and proteomic profiling are techniques used to analyze changes in the levels of mRNA and proteins within cells or tissues in response to a stimulus, such as treatment with a compound. frontlinegenomics.comieo.itembl.orgembopress.orgfrontiersin.org These approaches can reveal the molecular pathways and processes affected by the compound. frontlinegenomics.comieo.itembl.orgembopress.orgfrontiersin.org

Proteomics, the large-scale analysis of proteins, provides a snapshot of the protein environment at a given time and can identify changes in protein expression, modifications, and interactions. frontlinegenomics.comembopress.org Gene expression analysis, often using techniques like RNA sequencing, provides complementary information about transcriptional changes. embl.org

While the provided search results discuss gene expression and proteomic profiling in general contexts frontlinegenomics.comieo.itembl.orgembopress.orgfrontiersin.org, specific data on changes in gene expression or proteomic profiles directly in response to this compound treatment were not found. Studies on Gynura species have explored transcriptomic and proteomic changes in response to environmental factors like salinity researchgate.net, and proteomics has been used to study metabolic mechanisms in other plants frontiersin.org, suggesting the applicability of these techniques to investigate the effects of compounds derived from Gynura.

Mechanistic Studies of this compound in Animal Models (Excluding Clinical Outcomes)

This compound is identified as a pyrrolizidine alkaloid nih.govfishersci.fi. The mechanistic understanding of this compound's effects in animal models is therefore closely linked to the established mechanisms of toxicity and action of the PA class. PAs, in general, require metabolic activation to exert their biological effects, particularly their hepatotoxic and pneumotoxic properties nih.goveragene.com. Studies on Gynura species extracts have also explored various potential mechanisms in animal models, although these effects may be attributable to a combination of compounds present in the extracts, not solely this compound nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ca.

Pharmacodynamic Markers in Relevant Animal Models

Pharmacodynamic studies in animal models aim to characterize the interaction of a substance with its intended target and assess the functional consequences fishersci.no. This can involve evaluating binding profiles, enzyme inhibition, the duration of effects, and dose-response relationships fishersci.no. In the broader context of pyrrolizidine alkaloids, pharmacodynamic markers in animal models are often related to the pathological changes induced by their toxic metabolites, particularly in the liver and lungs nih.goveragene.com.

Studies on Gynura procumbens extracts in animal models have reported various pharmacodynamic observations. For instance, investigations in rats demonstrated dose-dependent decreases in mean arterial pressure and, at higher doses, a decrease in heart rate, suggesting cardiovascular effects as pharmacodynamic markers nih.gov. Other studies using Gynura procumbens extracts have examined markers related to anti-cancer activity, such as the inhibition of carcinogenesis in rat liver and mammary glands, and effects on enzyme expression and activity, including cytochrome P-450 enzymes like CYP3A4, CYP1A2, and CYP1A1 wikipedia.orgwikipedia.orgwikipedia.org. Antidiabetic effects in diabetic rats treated with Gynura procumbens have been assessed through markers like fasting blood glucose levels and glucose elevation during glucose tolerance tests, as well as indicators of glucose uptake and utilization in muscle tissue wikipedia.orgwikipedia.orgwikipedia.org.

However, specific pharmacodynamic markers directly and solely attributed to isolated this compound in dedicated animal studies are not prominently detailed in the provided search results. The observed effects in studies using Gynura extracts likely result from the combined action of multiple phytochemicals present, including but not limited to this compound wikipedia.orgwikipedia.orgfishersci.ca.

Metabolic Basis of this compound's In Vivo Interactions

The metabolic transformation of pyrrolizidine alkaloids is a critical determinant of their in vivo interactions and toxicity nih.goveragene.com. In experimental animals, PAs are rapidly metabolized and largely excreted within 24 hours nih.gov. The primary metabolic pathway involves activation by mixed-function oxidases, predominantly in the liver, leading to the formation of reactive pyrrolic dehydro-alkaloids nih.goveragene.com. These pyrrolic metabolites are potent alkylating agents nih.gov.

The rate at which these toxic pyrrolic metabolites are formed is influenced by the induction or inhibition of hepatic mixed-function oxidases nih.gov. Variations in PA metabolism have been observed across different animal species; for example, metabolism to form pyrroles is high in rats but very low in guinea-pigs, which exhibit higher rates of N-oxidation nih.gov. This difference in metabolic profiles between species like rats and guinea-pigs may contribute to observed variations in their sensitivity to PA toxicity nih.gov. The reactive pyrrolic metabolites can subsequently interact with cellular components nih.gov.

Organ-Specific Mechanistic Responses (e.g., Liver, Lung, CNS effects as mechanisms of action in animals)

The mechanistic responses to pyrrolizidine alkaloids in animal models are largely dictated by the distribution and reactivity of their metabolites in specific organs. The liver is considered the primary target organ for PA-induced toxicity nih.goveragene.com. This is because the metabolic toxication process, which generates the reactive pyrrolic dehydro-alkaloids, primarily occurs within liver cells nih.goveragene.com. The reaction of these initial metabolites with constituents of the liver cell where they are formed is believed to be the main mechanism underlying liver cell necrosis nih.gov.

Beyond the liver, reactive metabolites can be released into the circulation and affect other organs. The lungs are known to be susceptible to vascular lesions caused by PA metabolites, leading to conditions resembling primary pulmonary hypertension, particularly when certain PAs like monocrotaline (B1676716) are administered to animals nih.gov. This suggests that while the liver is the site of metabolic activation, the resulting reactive species can exert mechanistic effects in distant organs like the lungs.

While studies on Gynura extracts have explored various pharmacological activities that could involve effects on the cardiovascular system nih.gov or potentially influence cancer development through pathways like EGFR signaling or CYP450 enzyme modulation wikipedia.orgwikipedia.orgwikipedia.org, specific mechanistic responses of isolated this compound in the central nervous system (CNS) were not identified within the scope of the provided search results.

Structure Activity Relationship Sar Studies of Gynuramine and Its Derivatives

Computational Approaches to Gynuramine SAR Analysis

Computational methods offer a powerful means to predict the biological activity of compounds and to guide the synthesis of new, potentially more potent or less toxic, derivatives. For this compound, these approaches could elucidate the structural determinants of its activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com For this compound, a QSAR model could be developed to predict the activity of its derivatives.

The development of a QSAR model for this compound and its analogs would typically involve the following steps:

Data Set Preparation: A series of this compound derivatives with varying structural modifications would need to be synthesized and their biological activities (e.g., cytotoxicity, enzyme inhibition) experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogs

| Descriptor Type | Specific Descriptor | Potential Influence on this compound's Activity |

|---|---|---|

| Electronic | Dipole Moment | Could affect receptor binding and interactions. |

| HOMO/LUMO Energies | May relate to the molecule's reactivity and metabolic activation. | |

| Steric | Molecular Volume | Can influence how the molecule fits into a binding site. |

| Surface Area | Affects solubility and interactions with biological macromolecules. | |

| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |

| Topological | Wiener Index | Describes molecular branching and can correlate with various properties. |

Drug design principles can be broadly categorized into ligand-based and structure-based approaches. Both could be hypothetically applied to the design of novel this compound analogs.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. iastate.edu It relies on the knowledge of other molecules that bind to the target. In the case of this compound, if a set of its analogs with known activities were available, pharmacophore modeling could be employed. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active.

Structure-Based Drug Design (SBDD): This method is employed when the 3D structure of the target protein is known. For this compound, a key target is likely a cytochrome P450 enzyme responsible for its metabolic activation. researchgate.net Using the crystal structure of the relevant CYP450 isoform, molecular docking simulations could be performed to predict how this compound and its analogs bind to the active site. harvard.edu This information would be invaluable for designing derivatives with altered metabolic profiles, potentially leading to reduced toxicity.

Experimental Design for this compound Analog Synthesis and Biological Evaluation

A systematic experimental approach is necessary to validate the predictions from computational models and to expand the SAR knowledge base for this compound.

The design of a study to evaluate this compound analogs would involve:

Analog Synthesis: A library of this compound derivatives would be synthesized. Modifications would be strategically introduced at various positions of the molecule, such as the necine base and the necic acid moieties, to probe the importance of different structural features. core.ac.ukkib.ac.cn

Biological Evaluation: The synthesized analogs would be subjected to a battery of in vitro and/or in vivo assays to determine their biological activity. For a pyrrolizidine (B1209537) alkaloid like this compound, this would likely include assays to assess cytotoxicity in relevant cell lines (e.g., hepatocytes) and to measure the inhibition of specific enzymes. researchgate.net

Table 2: Proposed this compound Analogs for SAR Study and Their Rationale

| Modification Site | Proposed Change | Rationale for Synthesis |

|---|---|---|

| Necine Base | Saturation of the 1,2-double bond | To investigate the role of this feature in metabolic activation and toxicity. |

| Alteration of stereochemistry | To determine the importance of the 3D arrangement of atoms for activity. | |

| Necic Acid | Variation of the ester chain length | To probe the influence of steric bulk on receptor binding. |

| Introduction of different functional groups | To explore the impact of electronic and hydrogen-bonding properties. | |

| Removal of ester functional groups | To assess the necessity of esterification for biological activity. |

Identification of Key Pharmacophoric Features of this compound

Based on the extensive research on other hepatotoxic pyrrolizidine alkaloids, a hypothetical pharmacophore for the toxic activity of this compound can be proposed. These features are generally considered essential for the bioactivation and subsequent toxicity of this class of compounds.

The key toxicophoric features of pyrrolizidine alkaloids, which are likely relevant for this compound, include:

An unsaturated necine base: The presence of a double bond at the 1,2-position of the pyrrolizidine ring is a well-established requirement for hepatotoxicity. mdpi.cominchem.orgsemanticscholar.org This feature allows for metabolic activation by cytochrome P450 enzymes to form highly reactive pyrrolic esters. researchgate.net

Esterification at C-7 and/or C-9: The presence of at least one ester group, and often two, is crucial for the alkylating ability of the metabolic intermediates. inchem.orgsemanticscholar.org

Branched-chain necic acids: The steric hindrance provided by branched-chain esterifying acids is thought to protect the ester from hydrolysis by non-specific esterases in the body, allowing it to reach the liver for metabolic activation. usu.edu

Advanced Analytical Methodologies for Gynuramine Research

Quantitative Analysis of Gynuramine in Complex Research Samples

Quantitative analysis of this compound in complex matrices presents unique challenges due to potential matrix effects and the need for high sensitivity. Complex samples, which deviate from simple random samples, require tailored analytical strategies to ensure representative results and accurate variance estimates. ncrm.ac.ukibm.com Evaluating the sample contents and potential interferences is a crucial first step in method development for complex samples. chromatographyonline.com Approaches must be designed to remove or circumvent matrix interferences to yield reproducible, reliable, and accurate analytical methods. chromatographyonline.com

Development and Validation of LC-MS/MS Methods for this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and essential technique widely used for the quantitative determination of analytes in complex samples. nih.govnih.govnih.govrsc.org While specific LC-MS/MS methods for this compound were not detailed in the provided sources, the principles of developing and validating such methods for other compounds in complex matrices are well-established and applicable. Method development typically involves optimizing chromatographic separation and mass spectrometric detection parameters. nih.govnih.govturkjps.org Validation is a critical step to ensure the method's reliability and accuracy, often following guidelines from regulatory authorities. nih.govturkjps.orgresearchgate.net Key validation parameters include linearity, accuracy, precision, matrix effect, recovery, and stability. nih.govnih.govrsc.orgturkjps.org For instance, a validated LC-MS/MS method for favipiravir (B1662787) in tablet dosage forms demonstrated linearity with a correlation coefficient of 1.0 within a specific concentration range, and acceptable recovery outcomes. turkjps.org Another validated LC-MS/MS method for busulfan (B1668071) in human plasma showed linearity over wide concentration ranges, accuracy, and reproducibility, suitable for therapeutic drug monitoring. nih.gov The use of internal standards is common practice to improve the accuracy and reproducibility of quantitative LC-MS/MS methods. nih.govrsc.org

Application of GC-MS for this compound Profiling

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.govscispace.com It has been applied to the profiling of phytochemical constituents in various plant species. scispace.commsu.ac.thmdpi.com While this compound itself might require derivatization to enhance volatility for GC-MS analysis, GC-MS has been used for the determination of pyrrolizidine (B1209537) alkaloids in Senecio species, which are known to contain compounds structurally related to this compound. biocrick.com GC-MS profiling allows for the identification and relative quantification of multiple compounds within a sample based on their retention times and characteristic mass spectra. researchgate.netscispace.com This can be useful for understanding the co-occurrence of this compound with other related alkaloids or secondary metabolites in biological or plant extracts. msu.ac.thbiocrick.com

Metabolomic and Lipidomic Approaches for this compound-Related Studies

Metabolomics, the comprehensive study of small molecule metabolites within a biological system, is a powerful tool for exploring metabolic changes and identifying potential biomarkers. mdpi.comnih.govnih.govfrontiersin.org It can be broadly divided into untargeted and targeted approaches, both of which can be applied to studies involving this compound.

Untargeted Metabolomics for Discovery of Related Metabolites and Biomarkers

Untargeted metabolomics involves the non-selective analysis of a wide range of metabolites in a sample to obtain a global metabolic profile. mdpi.comnih.govresearchgate.netyoutube.com This approach is particularly useful for the discovery of unexpected or novel metabolites related to this compound or for identifying biomarkers associated with its presence or metabolic effects. nih.govnih.govresearchgate.net Untargeted metabolomics often utilizes techniques like ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) to detect a large number of features within a sample. nih.govresearchgate.net Data analysis in untargeted metabolomics involves multivariate statistical methods to identify significant differences in metabolic profiles between different sample groups. researchgate.net This can lead to the identification of putative metabolites that warrant further investigation. nih.gov

Targeted Metabolomics for this compound Pathway Analysis

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. nih.govmdpi.comyoutube.com This approach is valuable for precisely quantifying this compound and known related compounds, as well as for analyzing their involvement in specific metabolic pathways. nih.govfrontiersin.org Targeted metabolomics often employs techniques like UHPLC-triple quadrupole MS, which offers high sensitivity and selectivity for the detection and quantification of target analytes. nih.gov By quantifying metabolites within a known metabolic pathway, researchers can gain insights into how this compound might influence or be processed through these pathways. frontiersin.org Pathway analysis tools can help contextualize these quantitative findings within relevant biological processes. nih.gov

Immunoassays and Other Bioanalytical Techniques for this compound Detection

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are bioanalytical techniques that utilize the specific binding of antibodies to detect and quantify target analytes. researchgate.netresearchgate.net These methods can offer high sensitivity and throughput for the detection of specific compounds. Immunoassays have been developed for the detection of toxic pyrrolizidine alkaloids. researchgate.netresearchgate.net Notably, this compound has been shown to bind to monoclonal antibodies raised against retrorsine, another pyrrolizidine alkaloid, in competitive enzyme-linked immunoassays. researchgate.netchemfaces.comthieme-connect.comchemfaces.com This indicates the potential for developing immunoassays that can detect this compound, either specifically or as part of a group of related pyrrolizidine alkaloids. The specificity of these antibodies can be influenced by the structure of the alkaloids, with the exocyclic ethylidene group potentially forming a dominant epitope. researchgate.netthieme-connect.com While immunoassays can serve as rapid screening methods, confirmation often requires orthogonal techniques like GC-MS or LC-MS. researchgate.net

Future Directions and Emerging Research Avenues for Gynuramine

Integration of Omics Data for Systems-Level Understanding of Gynuramine's Effects

The application of integrated omics approaches presents a significant opportunity to gain a systems-level understanding of how this compound interacts with biological systems. Multi-omics data integration, encompassing genomics, transcriptomics, proteomics, and metabolomics, is a powerful strategy for unraveling complex biological processes and understanding the interplay of molecules.

Future research could utilize these techniques to investigate the cellular and molecular responses to this compound exposure. Transcriptomic analysis could reveal changes in gene expression profiles, while proteomic studies could identify altered protein levels and modifications. Metabolomics could provide insights into metabolic pathway perturbations. Integrating these layers of data could help to elucidate the biological pathways affected by this compound, potentially identifying specific molecular targets or broader cellular responses. This approach could move beyond observational findings to provide a more comprehensive picture of this compound's biological impact at a holistic level.

Novel Synthetic Methodologies for this compound and Its Bioactive Scaffolds

Developing novel synthetic methodologies for this compound and related pyrrolizidine (B1209537) alkaloid scaffolds is crucial for facilitating further research. Efficient and scalable synthesis methods would enable the production of pure this compound in sufficient quantities for detailed biological testing and mechanistic studies. Current research often relies on extraction from plant material, which can be subject to variations in yield and the presence of confounding compounds.

Future work in this area could focus on developing stereoselective and environmentally friendly synthetic routes. Exploring novel catalytic methods, flow chemistry techniques, or biocatalysis could lead to more efficient and sustainable synthesis. Furthermore, synthetic strategies could be designed to create structural analogs of this compound. These analogs could be used to investigate structure-activity relationships, potentially identifying specific moieties responsible for observed biological interactions and providing scaffolds for the design of compounds with modified properties.

Exploration of this compound's Role in Plant-Environment Interactions

While this compound is known to be present in Gynura species, its specific role in the plant's interaction with its environment remains largely unexplored. Plants produce a diverse array of secondary metabolites, including pyrrolizidine alkaloids, which can play roles in defense against herbivores and pathogens, attraction of pollinators, or adaptation to environmental stresses.

Future research could investigate the ecological function of this compound within Gynura plants. This could involve studying how the concentration of this compound varies in response to biotic factors (e.g., insect herbivory, microbial presence) and abiotic factors (e.g., light, temperature, water availability, soil composition). Understanding the environmental cues that influence this compound production could provide insights into its role in plant defense or adaptation. Furthermore, studies could explore the interactions of this compound with other organisms in the plant's ecosystem, such as soil microbes or herbivores, to determine if it plays a role in mediating these relationships.

Advanced Mechanistic Investigations to Uncover Nuanced Biological Interactions

Detailed mechanistic studies are essential to fully understand how this compound interacts with biological systems at a molecular level. While pyrrolizidine alkaloids, as a class, are known to undergo metabolic activation to reactive intermediates that can cause toxicity, the specific metabolic fate and downstream biological effects of this compound require dedicated investigation.

Collaborative and Interdisciplinary Research Frameworks for this compound Studies

Advancing the understanding of this compound necessitates collaborative and interdisciplinary research efforts. The study of natural products, particularly those with potential biological activities and toxicological considerations like pyrrolizidine alkaloids, benefits greatly from the integration of expertise from various scientific disciplines.

Future research should foster collaborations between natural product chemists, analytical chemists, plant biologists, pharmacologists, toxicologists, and computational biologists. Natural product chemists can focus on isolation and characterization, while synthetic chemists develop production methods. Plant biologists can study the compound in its native context. Pharmacologists and toxicologists can investigate its biological effects and safety. Computational biologists can contribute through cheminformatics, molecular modeling, and the analysis of complex omics data. Establishing collaborative frameworks, such as research consortia or joint projects, would facilitate the sharing of knowledge, resources, and data, accelerating the pace of discovery and providing a more comprehensive understanding of this compound.

Q & A

Q. How should researchers document experimental protocols to ensure reproducibility?

- Guidelines : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., deposition in Zenodo) and detailed SOPs covering equipment calibration and reagent lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.